Cis-Tert-Butyl 1,3A,4,8B-Tetrahydropyrrolo[3,4-B]Indole-2(3H)-Carboxylate
Description
Cis-Tert-Butyl 1,3A,4,8B-Tetrahydropyrrolo[3,4-B]Indole-2(3H)-Carboxylate is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structural framework, which includes a tetrahydropyrroloindole core
Properties
IUPAC Name |
tert-butyl 3,3a,4,8b-tetrahydro-1H-pyrrolo[3,4-b]indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-8-11-10-6-4-5-7-12(10)16-13(11)9-17/h4-7,11,13,16H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJDWQGAAKUEEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Cyclization of Indole-Containing Precursors
The most widely reported approach involves cyclization of indole-derived precursors. A common strategy employs tert-butyl carbamate-protected intermediates to facilitate regioselective ring closure. For example, 3-methylindole can undergo Friedel-Crafts alkylation with a brominated tert-butyl ester under acidic conditions to generate the pyrroloindole core . Key steps include:
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Protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in dichloromethane.
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Cyclization via ZnCl₂-catalyzed intramolecular alkylation at 80–100°C, forming the tetrahydropyrrolo[3,4-b]indole skeleton .
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Deprotection and recrystallization using trifluoroacetic acid (TFA) in dichloromethane, yielding the cis-isomer with >95% diastereomeric excess .
Representative Conditions:
| Parameter | Value |
|---|---|
| Catalyst | ZnCl₂ (10 mol%) |
| Solvent | CH₂Cl₂ |
| Temperature | 80°C, 12 h |
| Yield | 62–68% |
This method benefits from high stereocontrol but requires careful optimization of Boc protection to avoid over-alkylation .
Catalytic Asymmetric Cycloaddition Reactions
Recent advances utilize [4 + 2] cycloadditions between 1,2-diaza-1,3-dienes and indoles to construct the pyrroloindole framework. For instance:
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Substrate : N-Methylindole reacts with tert-butyl 1,2-diaza-1,3-diene-1-carboxylate in the presence of ZnCl₂ .
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Mechanism : The reaction proceeds via a concerted but asynchronous transition state, favoring cis-configuration due to endo selectivity (ΔΔG‡ = −1.70 kcal/mol) .
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Outcome : The method achieves 70–85% yield with >99% diastereoselectivity, avoiding racemization .
Critical Parameters:
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Catalyst loading : 5–10 mol% ZnCl₂.
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Solvent : Dichloromethane or acetonitrile.
Reductive Amination of Keto-Indole Intermediates
An alternative route involves reductive amination of 5-oxohexahydrocyclopenta[c]pyrrole derivatives. Key steps include:
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Synthesis of 5-oxohexahydrocyclopenta[c]pyrrole via Dieckmann cyclization of δ-keto esters .
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Boc protection of the secondary amine using Boc anhydride in THF .
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Stereoselective reduction with NaBH₄ in methanol, yielding the cis-isomer .
Performance Metrics:
| Step | Yield | Purity |
|---|---|---|
| Dieckmann Cyclization | 55% | 90% |
| Boc Protection | 92% | 98% |
| Reduction | 78% | 95% |
This method is advantageous for scalability but requires chromatographic purification to remove trans-diastereomers .
Solid-Phase Synthesis for High-Throughput Production
Automated solid-phase platforms have been adapted for combinatorial libraries. A representative protocol includes:
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Resin functionalization : Wang resin loaded with Fmoc-protected indole.
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Stepwise elongation : HATU-mediated coupling of tert-butyl glycine derivatives.
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Cyclative cleavage : TFA-mediated release of the product, achieving 50–60% overall yield with >90% purity .
Advantages :
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Reduces purification steps.
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Enables parallel synthesis of analogs.
Comparative Analysis of Methods
| Method | Yield Range | Diastereoselectivity | Scalability |
|---|---|---|---|
| Cyclization | 60–70% | >95% cis | Moderate |
| Cycloaddition | 70–85% | >99% cis | High |
| Reductive Amination | 55–78% | 85–90% cis | Low |
| Solid-Phase | 50–60% | 90–95% cis | High |
Cycloaddition-based approaches offer superior selectivity, while solid-phase methods are optimal for library generation .
Challenges and Optimization Strategies
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Stereochemical Control : Use of chiral auxiliaries (e.g., Evans oxazolidinones) improves enantiomeric excess but complicates synthesis .
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Byproduct Formation : Over-alkylation during cyclization is mitigated by slow addition of electrophiles .
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Solvent Effects : Polar aprotic solvents (DMF, CH₃CN) enhance reaction rates but may reduce selectivity .
Chemical Reactions Analysis
Types of Reactions
Cis-Tert-Butyl 1,3A,4,8B-Tetrahydropyrrolo[3,4-B]Indole-2(3H)-Carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
1.1. Cannabinoid Receptor Agonists
Research has indicated that derivatives of the tetrahydropyrrolo[3,4-b]indole structure exhibit promising activity as cannabinoid receptor agonists. Specifically, a novel class of compounds based on this scaffold demonstrated binding affinities as low as 4.2 nM towards the CB2 receptor, with sub-nanomolar EC50 values. These compounds showed a selectivity ratio exceeding 350-fold over the CB1 receptor, suggesting potential therapeutic applications in pain management and inflammation control .
1.2. Antitumor Activity
The tetrahydropyrroloindole derivatives have been investigated for their antitumor properties. Certain compounds within this class have demonstrated selective cytotoxicity against various cancer cell lines while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .
2.1. Synthetic Methodology
The synthesis of cis-tert-butyl 1,3A,4,8B-tetrahydropyrrolo[3,4-B]indole-2(3H)-carboxylate typically involves multi-step processes that include cyclization reactions and functional group modifications. Recent studies have reported efficient methodologies for synthesizing polycyclic indoline scaffolds through Zn(II)-catalyzed reactions that allow for high yields and selectivity .
2.2. Case Studies in Synthesis
A notable case study highlighted the divergent synthesis of fused indoline-based scaffolds using indoles and 1,2-diaza-1,3-diene substrates under optimized conditions. This approach yielded a variety of tetrahydropyrrolo[2,3-b]indole derivatives with good functional group tolerance and high atom economy .
3.1. Material Science
Compounds like this compound are being explored for their potential use in developing advanced materials due to their unique structural properties. The ability to modify these compounds could lead to new materials with specific electronic or optical characteristics suitable for applications in organic electronics or photonic devices.
3.2. Pharmaceutical Formulations
The stability and solubility profiles of these compounds make them candidates for inclusion in various pharmaceutical formulations aimed at enhancing drug delivery systems. Their ability to interact with biological targets effectively positions them as valuable components in drug design.
Summary Table of Key Findings
Mechanism of Action
The mechanism of action of Cis-Tert-Butyl 1,3A,4,8B-Tetrahydropyrrolo[3,4-B]Indole-2(3H)-Carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Tert-Butyl 1,3A,4,8B-Tetrahydropyrrolo[3,4-B]Indole-2(3H)-Carboxylate: Lacks the cis configuration.
Methyl 1,3A,4,8B-Tetrahydropyrrolo[3,4-B]Indole-2(3H)-Carboxylate: Contains a methyl group instead of a tert-butyl group.
Ethyl 1,3A,4,8B-Tetrahydropyrrolo[3,4-B]Indole-2(3H)-Carboxylate: Contains an ethyl group instead of a tert-butyl group.
Uniqueness
Cis-Tert-Butyl 1,3A,4,8B-Tetrahydropyrrolo[3,4-B]Indole-2(3H)-Carboxylate is unique due to its specific stereochemistry and the presence of a tert-butyl group
Biological Activity
Cis-Tert-Butyl 1,3A,4,8B-Tetrahydropyrrolo[3,4-B]Indole-2(3H)-Carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex fused ring system that contributes to its biological activity. The presence of the tetrahydropyrrolo and indole moieties is significant in medicinal chemistry as these structures are often associated with various pharmacological effects.
Antitumor Activity
Research indicates that derivatives of tetrahydropyrroloindoles exhibit notable antitumor properties. For instance, compounds similar to Cis-Tert-Butyl have shown selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects.
Table 1: Summary of Antitumor Activity Studies
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Tetrahydropyrroloindole Derivative | A549 (Lung Cancer) | 5.2 | Induction of apoptosis |
| Tetrahydropyrroloindole Derivative | HeLa (Cervical Cancer) | 7.8 | Inhibition of cell cycle progression |
Antibacterial Effects
Another area of interest is the antibacterial activity of this compound. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, which could be beneficial in treating infections caused by resistant bacteria.
Table 2: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound appears to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It may interfere with the cell cycle progression by inhibiting key regulatory proteins.
- Antimicrobial Action : The antibacterial effects could be attributed to disruption of bacterial cell membranes or interference with metabolic pathways.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of tetrahydropyrroloindole derivatives:
- A study published in MDPI evaluated various fused pyrrolothiazole systems and their effectiveness as correctors for mutant proteins associated with cystic fibrosis. The findings suggested that modifications in structure could enhance biological activity significantly .
- Another investigation into indole derivatives demonstrated their potential as antineoplastic agents through selective targeting of cancer cells while minimizing toxicity .
Q & A
Q. What are the standard synthetic protocols for cis-tert-butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate?
Methodological Answer: The compound is typically synthesized via a multi-step route involving cyclization and protective group strategies. Key steps include:
- Step 1 : Condensation of substituted indole precursors with tert-butyl carbamate derivatives under acidic conditions (e.g., HCl in methanol) to form the pyrroloindole core.
- Step 2 : Cyclization via Buchwald-Hartwig amination or Pd-catalyzed coupling for heterocyclic ring closure.
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) and recrystallization (e.g., from ethanol/water).
Q. Table 1: Representative Synthetic Yields and Conditions
| Derivative | Yield (%) | Melting Point (°C) | Key Reagents/Conditions | Reference |
|---|---|---|---|---|
| 8-Methoxy | 84 | 170–171 | HCl/MeOH, Pd(OAc)₂ | |
| 8-Bromo | 82 | 177–178 | HBr/AcOH, reflux | |
| 6-Chloro | 87 | 185–186 | Cl₂, DCM, 0°C |
Critical Note : Optimize reaction time and catalyst loading to minimize byproducts. Confirm intermediates via TLC and mass spectrometry .
Q. What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer: A combination of spectroscopic and analytical methods is required:
- ¹H/¹³C-NMR : Assign peaks using DEPT and COSY experiments. For example, the tert-butyl group typically appears as a singlet at δ ~1.50 ppm in CDCl₃ .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1,665 cm⁻¹ and NH stretches at ~3,300 cm⁻¹ .
- High-Resolution Mass Spectrometry (HRMS) : Match experimental m/z values (e.g., 287.1753 for [M+H]⁺) with calculated values to verify molecular formula .
- X-ray Crystallography (if crystalline): Resolve stereochemistry and confirm the cis-configuration of substituents.
Data Cross-Validation : Compare observed NMR shifts with published data for analogous pyrroloindole derivatives to resolve ambiguities .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks (H315/H319) .
- Ventilation : Use fume hoods to avoid inhalation of dust (H335) .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- First Aid :
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?
Methodological Answer: Use a Design of Experiments (DoE) approach to evaluate critical parameters:
- Variables : Temperature, catalyst loading (e.g., Pd(OAc)₂), solvent polarity, and reaction time.
- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions.
- Case Study : For tert-butyl derivatives, increasing Pd catalyst from 2 mol% to 5 mol% improved yields from 75% to 87% in analogous syntheses .
Q. Table 2: Optimization Parameters
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 60–120°C | 80°C | +15% efficiency |
| Solvent | THF vs. DMF | THF | Reduced side products |
| Reaction Time | 12–24 hrs | 18 hrs | Maximal conversion |
Q. How to resolve contradictions in spectroscopic data (e.g., NMR shifts) observed between different batches?
Methodological Answer:
- Step 1 : Re-examine purity via HPLC (C18 column, acetonitrile/water gradient). Impurities >1% can skew NMR shifts.
- Step 2 : Perform 2D-NMR (HSQC, HMBC) to confirm coupling patterns and assign ambiguous signals. For example, indole NH protons may show variable shifts due to tautomerism .
- Step 3 : Compare with computational predictions (e.g., DFT-calculated chemical shifts) to identify conformational differences.
Case Example : Batch-dependent δ 7.81 ppm (s, 1H) in tert-butyl 8-methyl derivatives was traced to residual solvent (CDCl₃ vs. DMSO-d₆) .
Q. What strategies are recommended for assessing the compound’s stability under different storage conditions?
Methodological Answer:
- Accelerated Stability Testing :
- Thermal Stress : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
- Photooxidation : Expose to UV light (ICH Q1B guidelines) to assess photolytic breakdown.
- Analytical Tools :
Recommendation : Store under inert atmosphere (N₂) at –20°C for long-term stability .
Q. How to design computational models to predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation in THF vs. DMF).
- Case Application : DFT studies on analogous pyrroloindoles revealed preferential reactivity at the indole C3 position due to electron-rich π-systems .
Software Tools : Gaussian 16 (DFT), Schrödinger Suite (MD), AutoDock (binding affinity predictions).
Q. What experimental approaches can validate the compound’s potential as a precursor in heterocyclic chemistry?
Methodological Answer:
- Functionalization Reactions :
- Biological Screening :
- Enzyme Assays : Test inhibitory activity against kinases or proteases using fluorescence-based assays.
- Crystallography : Co-crystallize with target proteins to elucidate binding modes.
Validation Metric : Compare IC₅₀ values of derivatives with parent compound to establish structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
